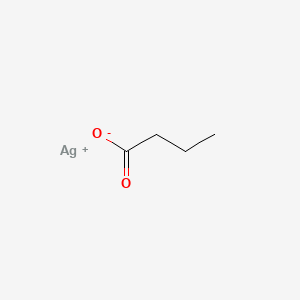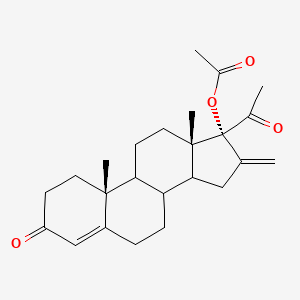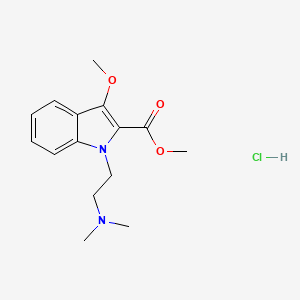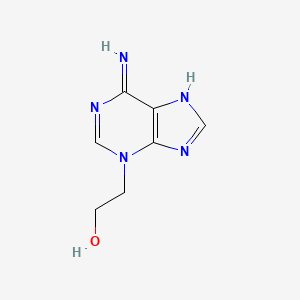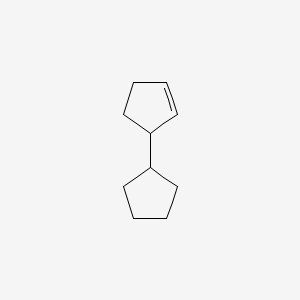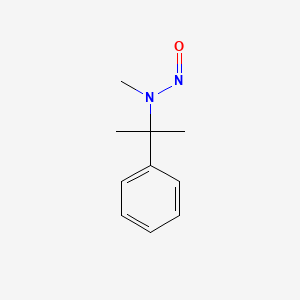
BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL-: is an organic compound that belongs to the class of benzylamines. Benzylamines are characterized by the presence of a benzyl group attached to an amine functional group. This compound is notable for its nitroso group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrosation of Benzylamine: The compound can be synthesized by the nitrosation of benzylamine using nitrous acid (HNO2) under acidic conditions. The reaction typically involves the formation of a diazonium intermediate, which subsequently reacts with nitrous acid to form the nitroso compound.
Reductive Amination: Another method involves the reductive amination of benzaldehyde with nitrosating agents in the presence of a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL- often involves large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of nitro compounds.
Reduction: Reduction of the nitroso group can yield amines or hydroxylamines, depending on the reducing agent used.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products:
Oxidation: Nitrobenzylamine derivatives.
Reduction: Benzylamine or hydroxylamine derivatives.
Substitution: Halogenated or nitrated benzylamine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Synthesis: Intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase (MAO).
Medicine:
Drug Development: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Dyes and Pigments: Intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL- involves its interaction with biological molecules, particularly enzymes. The nitroso group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Benzylamine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
N-Nitrosodimethylamine: Contains a nitroso group but differs in the alkyl substituents, leading to different reactivity and applications.
Phenylmethylamine: Similar structure but without the nitroso group, resulting in different chemical properties.
Properties
CAS No. |
68690-90-4 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylpropan-2-yl)nitrous amide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,12(3)11-13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
BPBDCNHXICBGIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



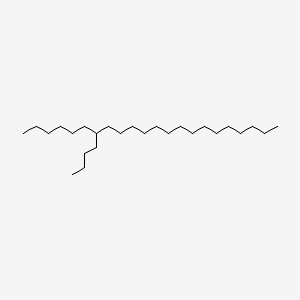
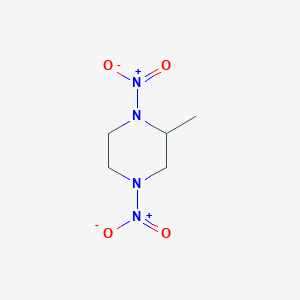
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
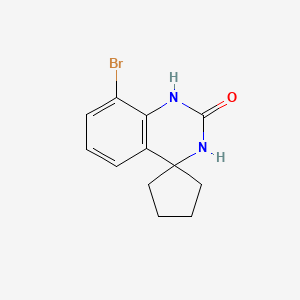
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
